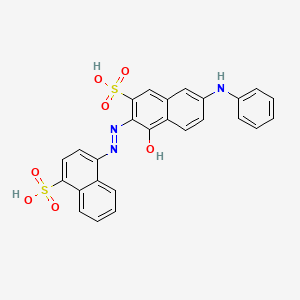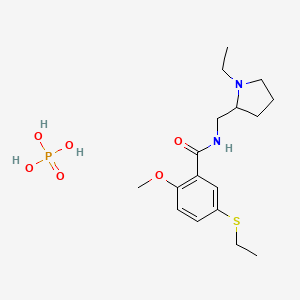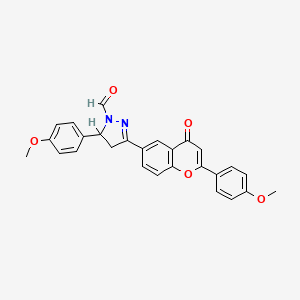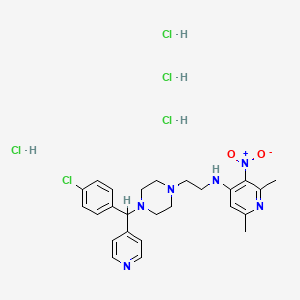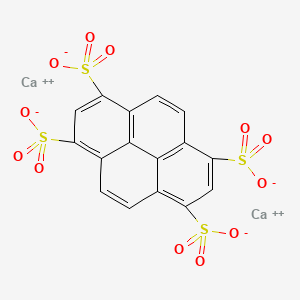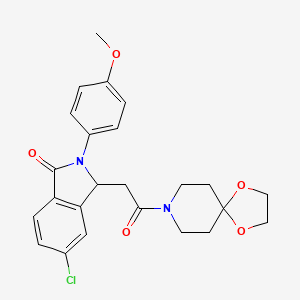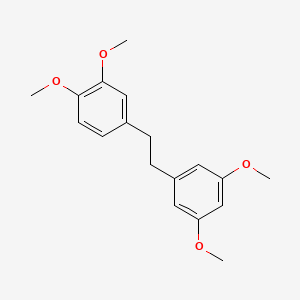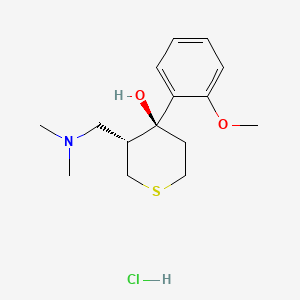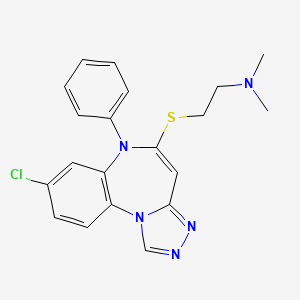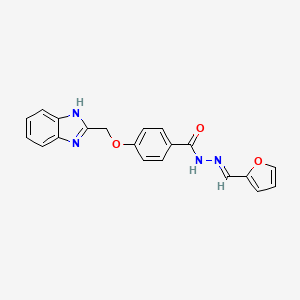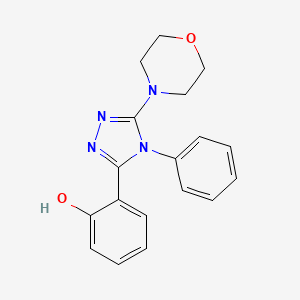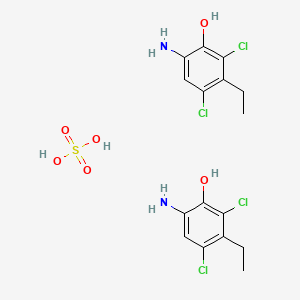
6-amino-2,4-dichloro-3-ethylphenol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,4-dichloro-3-ethylphenol; sulfuric acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes amino, dichloro, and ethyl groups attached to a phenol ring. The presence of sulfuric acid in its formulation suggests its potential use in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,4-dichloro-3-ethylphenol typically involves the chlorination of 3-ethylphenol followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of sulfuric acid in the process may serve as a catalyst or reactant to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2,4-dichloro-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-2,4-dichloro-3-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-2,4-dichloro-3-ethylphenol involves its interaction with specific molecular targets and pathways. The amino and dichloro groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects by inhibiting or activating specific biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-3-ethylphenol: Lacks the amino group, resulting in different chemical reactivity and applications.
6-Amino-2,4-dichloro-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical properties and uses.
Uniqueness
6-Amino-2,4-dichloro-3-ethylphenol is unique due to the presence of both amino and dichloro groups on the phenol ring, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
133888-47-8 |
|---|---|
Fórmula molecular |
C16H20Cl4N2O6S |
Peso molecular |
510.2 g/mol |
Nombre IUPAC |
6-amino-2,4-dichloro-3-ethylphenol;sulfuric acid |
InChI |
InChI=1S/2C8H9Cl2NO.H2O4S/c2*1-2-4-5(9)3-6(11)8(12)7(4)10;1-5(2,3)4/h2*3,12H,2,11H2,1H3;(H2,1,2,3,4) |
Clave InChI |
NUXMRVVDIZVOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C(=C1Cl)O)N)Cl.CCC1=C(C=C(C(=C1Cl)O)N)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


